

An In-Depth Technical Guide to the Biochemical Properties of 5'-Deoxypyridoxal

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Deoxypyridoxal

Cat. No.: B154636

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biochemical properties of 5'-Deoxypyridoxal (5-DP), a significant vitamin B6 antagonist. This document delves into its mechanism of action, its profound effects on cellular processes, and the experimental methodologies crucial for its study. The information presented herein is intended to empower researchers and drug development professionals in their exploration of vitamin B6 metabolism and the therapeutic potential of its antagonists.

Introduction: The Significance of a Vitamin B6 Antagonist

Vitamin B6, in its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), is indispensable for a vast array of metabolic reactions essential for life.^[1] PLP serves as a critical cofactor for over 140 distinct enzymatic reactions, playing a central role in amino acid, carbohydrate, and lipid metabolism.^{[2][3]} Given the centrality of vitamin B6, molecules that interfere with its metabolism, known as vitamin B6 antagonists, are powerful tools for biochemical research and hold potential as therapeutic agents.

5'-Deoxypyridoxal (5-DP) is a structural analog of pyridoxal, a primary form of vitamin B6. Its defining feature is the absence of the 5'-hydroxyl group, a modification that fundamentally

alters its biochemical activity and transforms it into a potent inhibitor of vitamin B6 metabolism. Understanding the nuanced biochemical properties of 5-DP is paramount for leveraging its capabilities in both basic research and drug discovery.

Physicochemical Properties of 5'-Deoxypyridoxal

A thorough understanding of the physical and chemical characteristics of 5'-Deoxypyridoxal is fundamental to its application in research and development.

Property	Value	Source
Chemical Formula	C ₈ H ₉ NO ₂	[4]
IUPAC Name	3-hydroxy-2,5-dimethylpyridine-4-carboxaldehyde	[4] [5]
CAS Number	1849-49-6	[4] [5] [6]
Molecular Weight	151.16 g/mol	[4]

Mechanism of Action: Competitive Inhibition of Pyridoxal Kinase

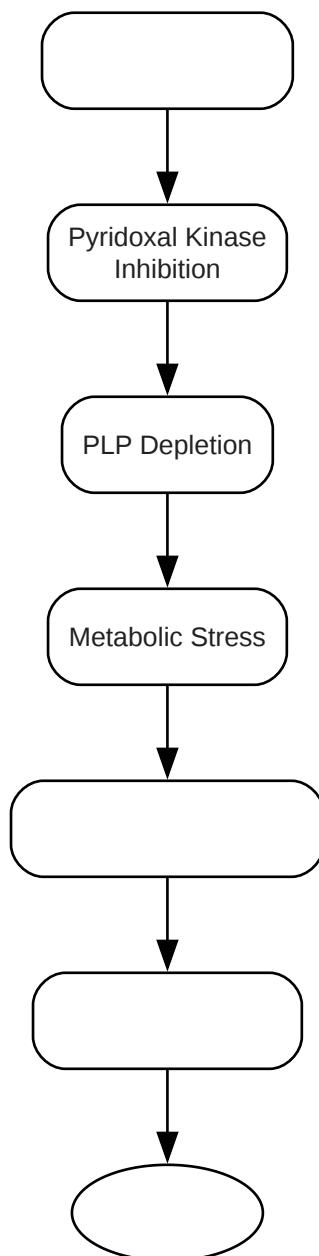
The primary mechanism through which 5'-Deoxypyridoxal exerts its biological effects is through the competitive inhibition of pyridoxal kinase (PDXK).[\[7\]](#) This enzyme is a cornerstone of the vitamin B6 salvage pathway, responsible for the ATP-dependent phosphorylation of pyridoxal, pyridoxine, and pyridoxamine to their respective 5'-phosphate esters.[\[2\]](#)[\[3\]](#) This phosphorylation is the critical first step in converting dietary vitamin B6 into the active coenzyme, PLP.

By mimicking the natural substrate, pyridoxal, 5-DP binds to the active site of pyridoxal kinase. However, due to the absence of the 5'-hydroxyl group, it cannot be phosphorylated. This non-productive binding effectively sequesters the enzyme, preventing it from processing its natural substrates and thereby depleting the cellular pool of PLP. The competitive nature of this inhibition has been demonstrated for other 4'- and 5'-substituted pyridoxine analogs.[\[8\]](#)

Figure 1: Mechanism of 5'-Deoxypyridoxal's competitive inhibition of Pyridoxal Kinase.

Cellular Effects of 5'-Deoxypyridoxal

The depletion of cellular PLP pools by 5'-Deoxypyridoxal has profound and wide-ranging consequences on cellular function, primarily due to the impairment of numerous PLP-dependent enzymes.


Disruption of Cellular Metabolism

As PLP is a cofactor for a vast number of enzymes, its depletion disrupts critical metabolic pathways, including:

- Amino Acid Metabolism: Transamination, decarboxylation, and racemization reactions are heavily reliant on PLP.[\[1\]](#)
- Neurotransmitter Synthesis: The synthesis of key neurotransmitters such as serotonin, dopamine, and GABA is catalyzed by PLP-dependent enzymes.
- Heme Biosynthesis: The initial and rate-limiting step in heme synthesis is catalyzed by the PLP-dependent enzyme, δ -aminolevulinate synthase.

Induction of Apoptosis

Several studies have shown that interfering with critical metabolic pathways can trigger programmed cell death, or apoptosis. While direct studies on 5-DP are limited, the inhibition of pyridoxal kinase by other small molecules has been shown to induce apoptosis in cancer cells. [\[2\]](#)[\[9\]](#) The proposed mechanism involves the activation of the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the subsequent activation of caspases.[\[10\]](#) The depletion of PLP by 5-DP likely creates a state of cellular stress that initiates this apoptotic cascade.

[Click to download full resolution via product page](#)

Figure 2: Proposed signaling cascade for 5'-Deoxypyridoxal-induced apoptosis.

Cellular Uptake and Metabolism

Studies on rat renal proximal tubular cells have shown that 5'-deoxypyridoxal is an effective inhibitor of pyridoxine uptake, suggesting that it utilizes the same transport mechanism.^[2] Once inside the cell, unlike natural vitamin B6 vitamers, 5-DP is not readily phosphorylated by

pyridoxal kinase. Its metabolic fate primarily involves its action as an inhibitor, and it is likely eventually cleared from the cell through general detoxification pathways.

Experimental Protocols for the Study of 5'-Deoxypyridoxal

To facilitate further research into the biochemical properties of 5'-Deoxypyridoxal, this section provides detailed methodologies for its synthesis, the assessment of its inhibitory activity, and its quantification in biological samples.

Synthesis of 5'-Deoxypyridoxal

While a specific, detailed protocol for the direct synthesis of 5'-deoxypyridoxal is not readily available in the reviewed literature, a plausible synthetic route can be adapted from the synthesis of related compounds, such as deoxypyridoxine and its phosphorylated form.^[11] The following is a proposed multi-step synthesis starting from commercially available precursors.

Step 1: Synthesis of 3-hydroxy-2,5-dimethylpyridine-4-carboxylic acid This intermediate can be synthesized through various established methods for pyridine ring formation, such as the Hantzsch pyridine synthesis or modifications thereof, starting from appropriate diketones, aldehydes, and ammonia sources.

Step 2: Reduction of the Carboxylic Acid to a Hydroxymethyl Group The carboxylic acid at the 4-position can be selectively reduced to a hydroxymethyl group using a suitable reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent.

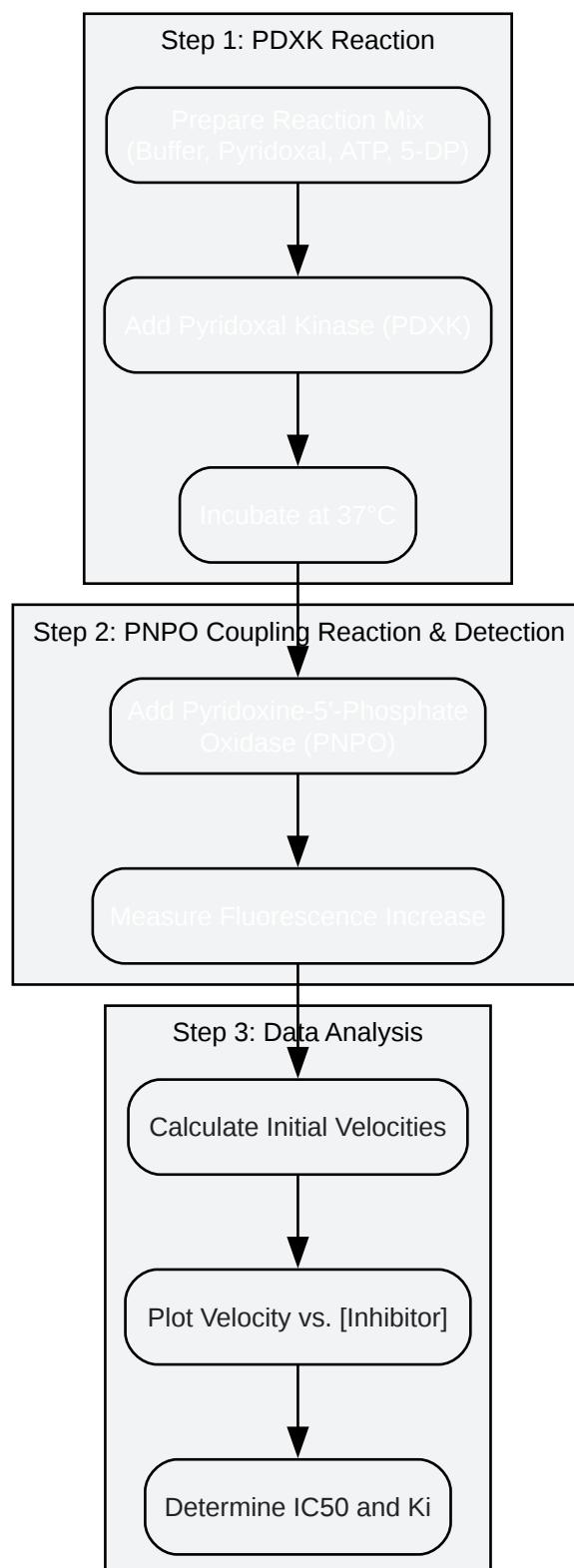
Step 3: Oxidation of the Hydroxymethyl Group to an Aldehyde The resulting 4-hydroxymethyl group can then be oxidized to the desired carboxaldehyde using a mild oxidizing agent such as manganese dioxide (MnO_2) or pyridinium chlorochromate (PCC) to yield 3-hydroxy-2,5-dimethylpyridine-4-carboxaldehyde (5'-Deoxypyridoxal).

Purification: The final product would require purification, likely through column chromatography on silica gel, followed by characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Pyridoxal Kinase Inhibition Assay

Determining the inhibitory potency of 5'-Deoxypyridoxal against pyridoxal kinase is crucial. A continuous coupled-enzyme fluorometric assay is a sensitive and efficient method for this purpose.

Principle: This assay involves two sequential enzymatic reactions. First, pyridoxal kinase (PDXK) phosphorylates pyridoxal to pyridoxal 5'-phosphate (PLP). In the second step, a coupling enzyme, pyridoxine-5'-phosphate oxidase (PNPO), oxidizes the non-fluorescent PLP to a highly fluorescent product. The rate of fluorescence increase is directly proportional to the PDXK activity. The assay is performed in the presence of varying concentrations of 5-DP to determine its inhibitory effect.


Materials:

- Purified recombinant pyridoxal kinase
- Purified recombinant pyridoxine-5'-phosphate oxidase
- Pyridoxal (substrate)
- ATP (co-substrate)
- 5'-Deoxypyridoxal (inhibitor)
- Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 10 mM MgCl₂)
- Fluorometer

Procedure:

- Prepare a reaction mixture containing assay buffer, pyridoxal, and ATP.
- Add varying concentrations of 5'-Deoxypyridoxal to different wells of a microplate.
- Initiate the first reaction by adding pyridoxal kinase to each well.
- Incubate for a set period (e.g., 30 minutes) at 37°C to allow for PLP formation.
- Initiate the second reaction by adding pyridoxine-5'-phosphate oxidase.

- Immediately begin monitoring the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths for the oxidized PLP product.
- Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
- Plot the reaction velocities against the inhibitor concentrations to determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
- To determine the inhibition constant (K_i), perform the assay with varying concentrations of both the substrate (pyridoxal) and the inhibitor (5-DP) and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).

[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for determining the inhibitory kinetics of 5'-Deoxypyridoxal against Pyridoxal Kinase.

Quantification of 5'-Deoxypyridoxal in Biological Samples

High-Performance Liquid Chromatography (HPLC) is a robust and sensitive method for the quantification of 5'-Deoxypyridoxal in biological matrices such as cell lysates or plasma.

Principle: This method involves the separation of 5-DP from other cellular components on a reversed-phase HPLC column, followed by its detection using a UV or fluorescence detector.

Materials:

- HPLC system with a UV or fluorescence detector
- Reversed-phase C18 column
- Mobile phase (e.g., a gradient of methanol and a phosphate buffer)
- 5'-Deoxypyridoxal standard for calibration
- Perchloric acid or other protein precipitation agent
- Centrifuge

Procedure:

- **Sample Preparation:**
 - For cell lysates, harvest and lyse the cells.
 - Precipitate proteins by adding a cold protein precipitation agent (e.g., perchloric acid) to the lysate or plasma sample.
 - Centrifuge to pellet the precipitated proteins.
 - Collect the supernatant containing the small molecules, including 5-DP.

- HPLC Analysis:
 - Inject a known volume of the prepared sample onto the HPLC column.
 - Elute the compounds using a suitable mobile phase gradient.
 - Detect 5-DP at its characteristic absorbance wavelength (e.g., around 300 nm) or by its native fluorescence.
- Quantification:
 - Prepare a standard curve using known concentrations of a 5'-Deoxypyridoxal standard.
 - Quantify the amount of 5-DP in the samples by comparing their peak areas to the standard curve.

Future Directions and Therapeutic Potential

The ability of 5'-Deoxypyridoxal to potently inhibit pyridoxal kinase and deplete cellular PLP levels makes it a valuable tool for studying the intricacies of vitamin B6 metabolism.

Furthermore, its potential to induce apoptosis in rapidly proliferating cells suggests a possible therapeutic application in oncology.[\[2\]](#)[\[9\]](#) The elevated requirement for vitamin B6 in many cancer cell types makes them potentially more susceptible to the effects of PLP depletion.[\[2\]](#)

Future research should focus on:

- Elucidating the precise signaling pathways affected by 5-DP-induced PLP depletion in various cell types, particularly cancer cells.
- Determining the *in vivo* efficacy and safety profile of 5-DP in preclinical cancer models.
- Developing more potent and selective analogs of 5-DP with improved pharmacokinetic properties for potential therapeutic use.
- Investigating the potential of 5-DP as an anti-sickling agent, as it has been shown to increase the oxygen affinity of hemoglobin.[\[12\]](#)

Conclusion

5'-Deoxypyridoxal is a potent biochemical tool and a potential therapeutic lead compound. Its well-defined mechanism of action as a competitive inhibitor of pyridoxal kinase provides a clear rationale for its biological effects. By depleting the essential coenzyme pyridoxal 5'-phosphate, 5-DP disrupts a multitude of metabolic pathways, leading to cellular stress and, in some contexts, apoptosis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced biochemical properties of this intriguing molecule and to explore its full potential in both basic science and drug development.

References

- Banerjee, S., et al. (2023). New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects. *Cureus*, 15(11), e48208. [\[Link\]](#)
- Sarma, R. H., et al. (2023). Identification of high-affinity pyridoxal kinase inhibitors targeting cancer therapy: an integrated docking and molecular dynamics simulation approach. *Journal of Biomolecular Structure & Dynamics*, 1-15. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Vitamin B6 (Pyridoxine).
- Benesch, R., et al. (1974). 5'-deoxypyridoxal as a potential anti-sickling agent. *Proceedings of the National Academy of Sciences of the United States of America*, 71(5), 1721–1723. [\[Link\]](#)
- Midttun, Ø., et al. (2014). A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma. *Clinical Biochemistry*, 47(9), 821-825. [\[Link\]](#)
- Safo, M. K., et al. (2007). Crystal structure of human pyridoxal kinase: Structural basis of M+ and M2+ activation. *Protein Science*, 16(9), 1845-1857. [\[Link\]](#)
- Kuroda, T. (1964). Synthesis of Pyridoxal-5-Phosphate and its Related Compounds. *The Journal of Vitaminology*, 10(4), 252-263. [\[Link\]](#)
- Mizuno, N., et al. (1980). Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain. *Journal of Nutritional Science and Vitaminology*, 26(6), 535-543. [\[Link\]](#)
- Ubbink, J. B., et al. (1990). Inhibition of pyridoxal kinase by methylxanthines. *Enzyme*, 43(2), 72-79. [\[Link\]](#)
- Babor, J., et al. (2023). 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in *Escherichia coli* K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity. *Microbiology*, 169(4). [\[Link\]](#)
- Finetech Industry Limited. (n.d.). 3-hydroxy-2,5-dimethylpyridine-4-carboxaldehyde. [\[Link\]](#)

- Shawaqfeh, M. S., et al. (2017). Validation of HPLC-UV Method for Analysis of 4-Pyridoxic Acid in Human Urine. *International Journal of Medical Research & Health Sciences*, 6(12), 100-104. [\[Link\]](#)
- Safo, M. K., et al. (2005). Pyridoxal 5'-Phosphate Is a Slow Tight Binding Inhibitor of *E. coli* Pyridoxal Kinase. *PLoS ONE*, 1(1), e106. [\[Link\]](#)
- Jeong, K. J., et al. (2019). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. *International Journal of Molecular Sciences*, 20(1), 173. [\[Link\]](#)
- Parra, M., et al. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. *Cells*, 7(7), 84. [\[Link\]](#)
- Gandhi, A. K. (2010). Vitamin B6 Metabolism and Regulation of Pyridoxal Kinase. *VCU Scholars Compass*. [\[Link\]](#)
- Olum, N. Z., et al. (2018). Regulation of Apoptotic and Necroptotic Cell Death in Skin Cancer. *International Journal of Molecular Sciences*, 19(12), 4059. [\[Link\]](#)
- Basheer, A. A., & Hart, J. P. (2014). Vitamin B6: Deficiency diseases and methods of analysis. *Journal of Pharmaceutical and Biomedical Analysis*, 97, 1-10. [\[Link\]](#)
- da Costa, M. F. B., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. *Frontiers in Molecular Biosciences*, 9, 1020281. [\[Link\]](#)
- van der Kloet, F. M., et al. (2021). Analysis of adherent cell culture lysates with low metabolite concentrations using the Biocrates AbsoluteIDQ p400 HR kit. *Metabolomics*, 17(10), 87. [\[Link\]](#)
- Matrix Fine Chemicals. (n.d.). 3-HYDROXY-2,5-DIMETHYL PYRIDINE-4-CARBALDEHYDE | CAS 1849-49-6. [\[Link\]](#)
- Mooney, S., et al. (2016). Vitamin B6: A Long Known Compound of Surprising Complexity. *Molecules*, 21(5), 629. [\[Link\]](#)
- Patel, K. (2024). A Comprehensive Review on HPLC Method Development and Validation. *International Journal of Pharmaceutical Erudition*, 14(4), 1-10. [\[Link\]](#)
- Hirai, S., et al. (2022). Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicillin D and Cladielloides A/C. *Journal of the American Chemical Society*, 144(1), 304-321. [\[Link\]](#)
- Bowman, B. B., & McCormick, D. B. (1989). Pyridoxine Uptake by Rat Renal Proximal Tubular Cells. *Journal of Nutrition*, 119(5), 745-749. [\[Link\]](#)
- UniProt Consortium. (n.d.). PDXK - Pyridoxal kinase - Homo sapiens (Human). UniProt. [\[Link\]](#)
- di Salvo, M. L., et al. (2023). Pyridoxal 5'-Phosphate Biosynthesis by Pyridox-(am)-ine 5'-Phosphate Oxidase: Species-Specific Features. *International Journal of Molecular Sciences*, 24(3), 3174. [\[Link\]](#)

- Whittaker, J. W. (2016). Intracellular trafficking of the pyridoxal cofactor. Implications for health and metabolic disease. *Archives of Biochemistry and Biophysics*, 592, 20-26. [\[Link\]](#)
- Tang, Y., et al. (2015). A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood.
- Zhang, Z., et al. (2017). Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics. *ACS Chemical Biology*, 12(6), 1536-1541. [\[Link\]](#)
- Zhang, Z., et al. (2015). Phosphate Is a Slow Tight Binding Inhibitor of *E. coli* Pyridoxal Kinase. *PLoS ONE*, 10(10), e0139897. [\[Link\]](#)
- He, Q., et al. (2002). Endoplasmic reticulum calcium pool depletion-induced apoptosis is coupled with activation of the death receptor 5 pathway. *Oncogene*, 21(17), 2623-2633. [\[Link\]](#)
- Zhang, Y., et al. (2010). Apoptosis induction by eIF5A1 involves activation of the intrinsic mitochondrial pathway. *Journal of Cellular Physiology*, 225(3), 775-784. [\[Link\]](#)
- Meijer, L., et al. (2005). Crystal structure of pyridoxal kinase in complex with roscovitine and derivatives. *Journal of Medicinal Chemistry*, 48(12), 3923-3931. [\[Link\]](#)
- Kraker, A. J., et al. (2000). Biochemical and cellular effects of c-Src kinase-selective pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. *Biochemical Pharmacology*, 60(7), 885-898. [\[Link\]](#)
- Talab, A. S., et al. (2014). Evaluation of the efficacy & biochemical mechanism of cell death induction by *Piper longum* extract selectively in in-vitro and in-vivo models of human cancer cells.
- Liu, Y., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. *Phytochemistry Reviews*, 23(1), 1-28. [\[Link\]](#)
- Cerella, C., et al. (2020). The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy. *International Journal of Molecular Sciences*, 21(19), 7335. [\[Link\]](#)
- Shultz, T. D., et al. (1988). Effect of pyridoxine and pyridoxal on the in vitro growth of human malignant melanoma. *Anticancer Research*, 8(6), 1313-1318. [\[Link\]](#)
- Zhang, Y., et al. (2022). The Roles of CDPKs as a Convergence Point of Different Signaling Pathways in Maize Adaptation to Abiotic Stress. *International Journal of Molecular Sciences*, 23(19), 11843. [\[Link\]](#)
- Al-Harrasi, A., et al. (2024). Biochemical and cellular basis of oxidative stress: Implications for disease onset. *Journal of Cellular Physiology*. [\[Link\]](#)
- Jin, G., et al. (2007). Induction of apoptosis and autophagic cell death by the vanillin derivative 6-bromine-5-hydroxy-4-methoxybenzaldehyde is accompanied by the cleavage of DNA-PKcs and rapid destruction of c-Myc oncoprotein in HepG2 cells. *Cancer Letters*, 252(2), 245-254. [\[Link\]](#)

- Dzobo, K. (2022). MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy. *Cells*, 11(19), 3020. [\[Link\]](#)
- Lee, S. H., et al. (2010). Deoxyschisandrin inhibits H₂O₂-induced apoptotic cell death in intestinal epithelial cells through nuclear factor-kappaB. *Immunopharmacology and Immunotoxicology*, 32(4), 656-662. [\[Link\]](#)
- U.S. Environmental Protection Agency. (1998). *Analytical Methods for Biological Samples*. [\[Link\]](#)
- Al-Adham, I. S. I., & Rohani, R. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. *Journal of Analytical Methods in Chemistry*, 2019, 8374903. [\[Link\]](#)
- Roskar, R., & Trdan, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In *Drug Metabolism*. IntechOpen. [\[Link\]](#)
- Singh, V. K., et al. (2021). Analysis of Drugs from Biological Samples. *International Journal of Innovative Science and Research Technology*, 6(9), 114-121. [\[Link\]](#)
- Garrido-Franco, M. (2003). Pyridoxine 5'-phosphate synthase: de novo synthesis of vitamin B6 and beyond. *Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics*, 1647(1-2), 92-97. [\[Link\]](#)
- di Salvo, M. L., et al. (2024). Vitamin D: Beyond Traditional Roles—Insights into Its Biochemical Pathways and Physiological Impacts. *International Journal of Molecular Sciences*, 25(5), 2759. [\[Link\]](#)
- Cerdà, J. J., et al. (2009). IC₅₀-to-K_i: a web-based tool for converting IC₅₀ to K_i values for inhibitors of enzyme activity and ligand binding. *Nucleic Acids Research*, 37(Web Server issue), W441–W445. [\[Link\]](#)
- Zhang, Z., et al. (2003). Interaction between pyridoxal kinase and pyridoxal-5-phosphate-dependent enzymes. *The Journal of Biochemistry*, 134(5), 731-738. [\[Link\]](#)
- Zisapel, N. (2023). JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling. *International Journal of Molecular Sciences*, 24(17), 13481. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. 3-HYDROXY-2,5-DIMETHYLPYRIDINE-4-CARBOXALDEHYDE | CAS: 1849-49-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 3-HYDROXY-2,5-DIMETHYLPYRIDINE-4-CARBALDEHYDE | CAS 1849-49-6 [matrix-fine-chemicals.com]
- 6. aceschem.com [aceschem.com]
- 7. Crystal Structure of human pyridoxal kinase: Structural basis of M+ and M2+ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of high-affinity pyridoxal kinase inhibitors targeting cancer therapy: an integrated docking and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bocsci.com [bocsci.com]
- 11. Inhibition of pyridoxal kinase by methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endoplasmic reticulum calcium pool depletion-induced apoptosis is coupled with activation of the death receptor 5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Biochemical Properties of 5'-Deoxypyridoxal]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154636#biochemical-properties-of-5-deoxypyridoxal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com